

API-1 binding affinity to PIN1 PPlase domain

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Compound of Interest

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An In-depth Technical Guide on the Binding Affinity of API-1 to the PIN1 PPlase Domain

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates the function of numerous proteins involved in diverse cellular processes, including cell cycle progression, proliferation, and apoptosis.^[1] It specifically recognizes and catalyzes the isomerization of phosphorylated serine/threonine-proline (pS/T-P) motifs, inducing conformational changes that affect substrate stability, activity, and localization.^{[1][2]} PIN1 is composed of two functional domains: an N-terminal WW domain that binds to pS/T-P motifs and a C-terminal peptidyl-prolyl isomerase (PPlase) domain that executes the catalytic isomerization.^[3] Overexpression of PIN1 is a hallmark of many human cancers, including hepatocellular carcinoma (HCC), making it a compelling target for therapeutic intervention.^{[1][4][5]}

API-1 is a specific, small-molecule inhibitor that directly targets the PPlase catalytic domain of PIN1.^{[6][7][8]} By inhibiting the isomerase activity of PIN1, API-1 has been shown to suppress tumor growth, particularly in HCC, by restoring the biogenesis of anticancer microRNAs (miRNAs).^{[4][6][9]} This guide provides a comprehensive technical overview of the binding affinity of API-1 to the PIN1 PPlase domain, detailing the quantitative data, experimental methodologies, and the core signaling pathway affected by this interaction.

Quantitative Binding and Inhibition Data

The interaction between API-1 and PIN1 has been quantified using various biophysical and cellular assays. The data highlights API-1 as a potent inhibitor of PIN1's enzymatic activity and cancer cell proliferation.

Parameter	Value	Method	Target	Comments	Source
IC ₅₀	72.3 nM	PPIase Activity Assay	Recombinant PIN1	Measures the concentration of API-1 required to inhibit 50% of PIN1's isomerase activity.	[6] [7] [8] [9]
Dissociation Constant (Kd)	2.9 μM	Isothermal Titration Calorimetry (ITC)	Recombinant PIN1	Measures the direct binding affinity between API-1 and PIN1.	[10] [11]
IC ₅₀ (Cell Proliferation)	0.683 - 4.16 μM	MTT Assay	SK-Hep-1, SNU-423, Hep3B cells	Measures the concentration of API-1 required to inhibit 50% of cell growth in HCC cell lines.	[6] [7]
IC ₅₀ (Competitive Binding)	> 100 μM	D-peptide Displacement Assay	Recombinant PIN1	Showed weak ability to displace a peptide ligand, suggesting it may bind to a different site than the peptide or that the assay is not	[10] [11]

suitable for
this inhibitor.

Key Amino Acid Residues for Binding

Computational modeling and site-directed mutagenesis have identified key residues within the PIN1 PPlase domain that are crucial for the interaction with API-1.

Residue Mutant	Effect on API-1 Inhibition	Method	Comments	Source
K63A	Strongly decreased (>50%)	PPlase Activity Assay, CETSA, ITC	Lysine 63 is a pivotal residue for API-1 binding and inhibitory action. Increased dissociation constant observed with ITC.	[10]
R69A	Strongly decreased (>50%)	PPlase Activity Assay, CETSA, ITC	Arginine 69 is also critical for the interaction. Increased dissociation constant observed with ITC.	[10]
C113A	Moderately decreased	PPlase Activity Assay	Cysteine 113 contributes to the binding of API-1.	[10]
Q131A	Moderately decreased	PPlase Activity Assay	Glutamine 131 is involved in the interaction with API-1.	[10]
H157A	Moderately decreased	PPlase Activity Assay	Histidine 157 plays a role in the binding of API-1.	[10]

Experimental Protocols

The characterization of the API-1 and PIN1 interaction relies on several key experimental methodologies.

PPlase Activity Assay

This spectrophotometric assay is used to measure the cis-trans isomerase activity of PIN1 and its inhibition by compounds like API-1.

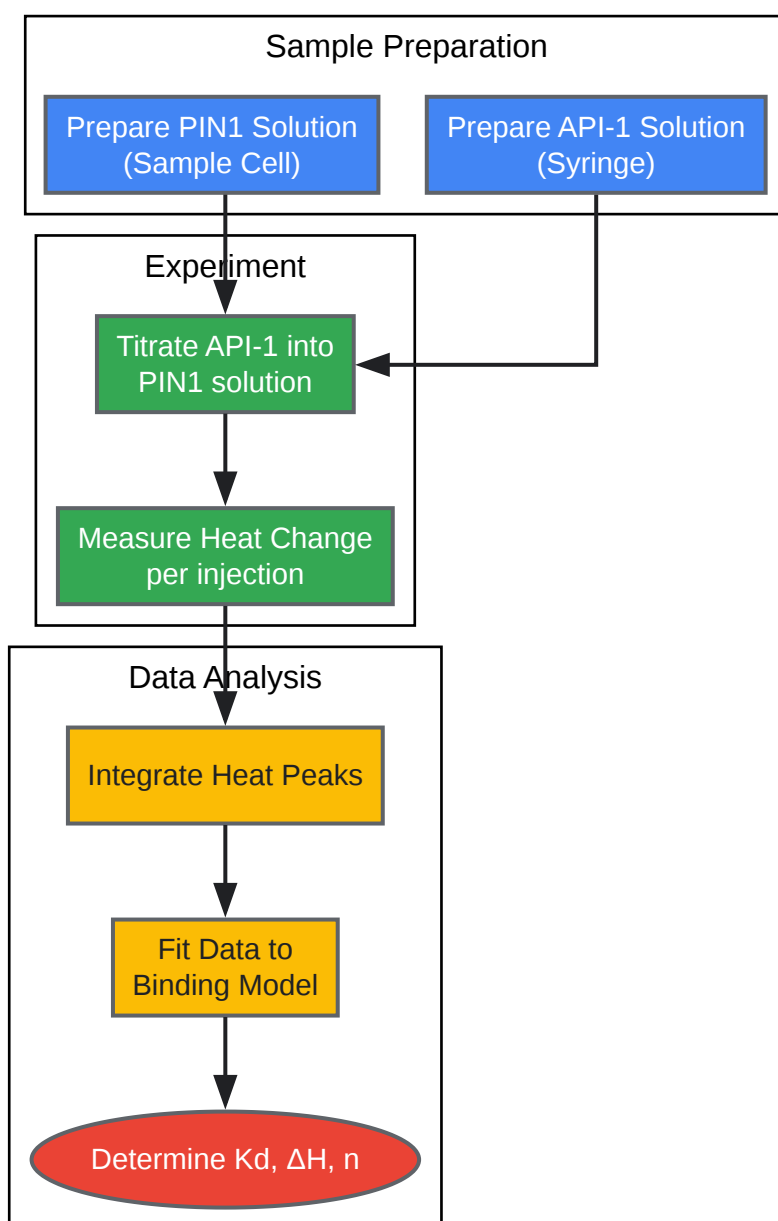
- Principle: A synthetic peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) is used, which is primarily in the cis conformation. PIN1 catalyzes its conversion to the trans isomer. The protease α -chymotrypsin can only cleave the peptide when the peptidyl-prolyl bond is in the trans conformation, releasing p-nitroaniline (pNA), which can be detected by its absorbance at 390 nm.
- Procedure:
 - Recombinant GST-PIN1 is incubated with varying concentrations of API-1.
 - The reaction is initiated by adding the peptide substrate.
 - α -chymotrypsin is included in the reaction mixture.
 - The rate of pNA release is monitored over time by measuring the change in absorbance.
 - The IC_{50} value is calculated by plotting the rate of reaction against the inhibitor concentration.[\[12\]](#)

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions, including the dissociation constant (K_d), enthalpy (ΔH), and stoichiometry (n).

- Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (API-1) is titrated into a solution containing the macromolecule (PIN1) in the sample cell of a calorimeter. The resulting heat changes are measured and used to determine the binding affinity.
- Procedure:

- Recombinant wild-type or mutant PIN1 protein is placed in the sample cell.
- A concentrated solution of API-1 is loaded into the injection syringe.
- A series of small injections of API-1 are made into the PIN1 solution.
- The heat change after each injection is measured and integrated.
- The resulting data are fitted to a binding model to calculate K_d , ΔH , and n .[\[10\]](#)



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Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a drug with its target protein in a cellular environment.

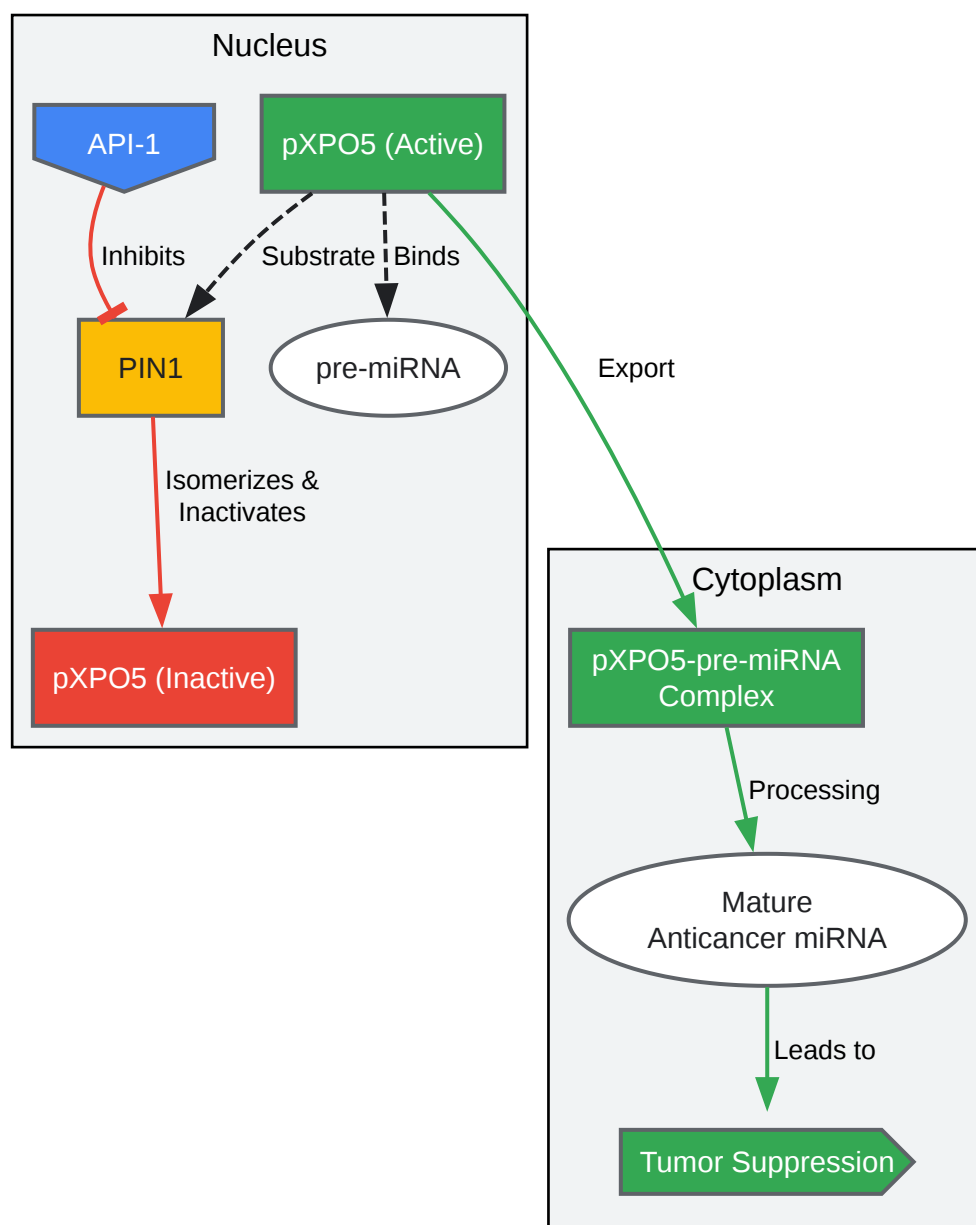
- Principle: The binding of a ligand (API-1) can stabilize its target protein (PIN1) against thermal denaturation.
- Procedure:
 - Cell lysates (e.g., from SK-Hep-1 cells) are incubated with either API-1 or a vehicle control (DMSO).
 - The lysates are heated to a range of temperatures.
 - After heating, the aggregated, denatured proteins are pelleted by centrifugation.
 - The amount of soluble PIN1 remaining in the supernatant is quantified by immunoblotting.
 - A shift in the melting curve to higher temperatures in the presence of API-1 indicates direct binding.[\[10\]](#)[\[13\]](#)

Signaling Pathway: PIN1, API-1, and miRNA Biogenesis

The primary mechanism by which API-1 exerts its anti-tumor effects in HCC is by modulating the PIN1-dependent regulation of miRNA biogenesis. The key player in this pathway is Exportin-5 (XPO5).

- Normal State (Active PIN1): PIN1 recognizes and isomerizes phosphorylated XPO5 (pXPO5). This isomerization leads to the passivation (inactivation) of pXPO5.[\[4\]](#)[\[5\]](#)
- Impaired miRNA Export: Inactivated pXPO5 is unable to efficiently transport precursor miRNAs (pre-miRNAs) from the nucleus to the cytoplasm.[\[4\]](#)[\[5\]](#)

- Tumorigenesis: The resulting disruption of mature miRNA production contributes to the development and proliferation of HCC.[\[4\]](#)[\[5\]](#)
- API-1 Intervention: API-1 binds to the PPIase domain of PIN1, inhibiting its isomerase activity.[\[6\]](#)[\[8\]](#)
- Restored XPO5 Activity: PIN1 inhibition by API-1 prevents the inactivation of pXPO5, thereby maintaining its active conformation.[\[4\]](#)[\[6\]](#)
- Restored miRNA Biogenesis: Active pXPO5 resumes the nuclear-to-cytoplasm export of pre-miRNAs, leading to the normal processing and maturation of anticancer miRNAs, which in turn suppresses tumor growth.[\[4\]](#)[\[6\]](#)



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Caption: API-1 restores miRNA biogenesis by inhibiting PIN1.

Conclusion

API-1 is a potent and specific inhibitor of the PIN1 PPIase domain, with a well-defined mechanism of action. Quantitative data from multiple biophysical and cellular assays confirm its high affinity and inhibitory capacity. The interaction is critically dependent on specific residues within the catalytic site, notably K63 and R69. By inhibiting PIN1, API-1 prevents the

inactivation of XPO5, thereby restoring the nuclear export of pre-miRNAs and reactivating the production of tumor-suppressing miRNAs. This detailed understanding of API-1's binding affinity and mechanism provides a strong foundation for its continued development as a therapeutic agent for PIN1-overexpressing cancers like hepatocellular carcinoma.

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